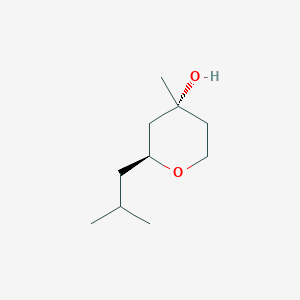
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)-: is a chemical compound with the molecular formula C10H20O2 and a molecular weight of 172.27 g/mol . It is a stereochemically defined molecule with two stereocenters, making it an interesting subject for stereochemical studies . This compound is also known by its systematic name 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, (2S,4R)- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpropanal and 4-methyl-2-pentanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques ensures that the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4S)-
- 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2R,4R)-
- 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4S)-
Uniqueness
The uniqueness of 2-Isobutyl-4-methyltetrahydropyran-4-ol, (2S,4R)- lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for stereochemical studies and applications where chirality is crucial .
Properties
CAS No. |
724776-62-9 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(2S,4R)-4-methyl-2-(2-methylpropyl)oxan-4-ol |
InChI |
InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
YVSNOTITPICPTB-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C[C@](CCO1)(C)O |
Canonical SMILES |
CC(C)CC1CC(CCO1)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















